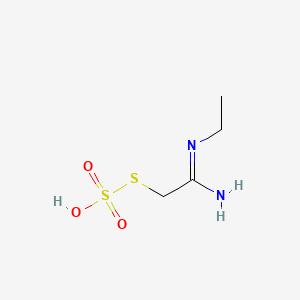
3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. This particular compound features a piperidine ring substituted with methyl groups and a dithioethyl linkage, making it a unique and potentially valuable molecule in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3-methylpiperidine with a suitable dithioethylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for large-scale production by adjusting parameters like temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithioethyl linkage to a simpler thioether or even a hydrocarbon chain.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl groups or the dithioethyl linkage can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
3-Methylpiperidine: A closely related compound with a single methyl group on the piperidine ring.
1-(2-(2-(3-Methylpiperidinyl)ethyl)dithio)ethyl)piperidine: A similar compound with a different substitution pattern on the piperidine ring
Uniqueness
3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine is unique due to its specific substitution pattern and the presence of a dithioethyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
55263-37-1 |
|---|---|
Fórmula molecular |
C16H32N2S2 |
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
3-methyl-1-[2-[2-(3-methylpiperidin-1-yl)ethyldisulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C16H32N2S2/c1-15-5-3-7-17(13-15)9-11-19-20-12-10-18-8-4-6-16(2)14-18/h15-16H,3-14H2,1-2H3 |
Clave InChI |
AWPSNQBJGSLFHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCSSCCN2CCCC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


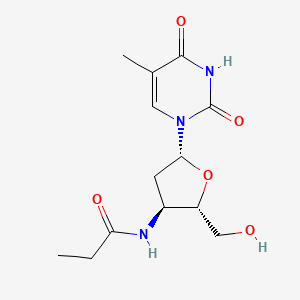

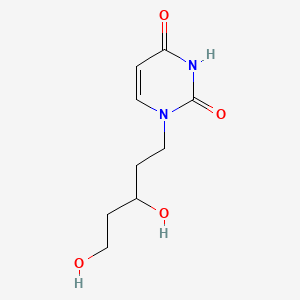
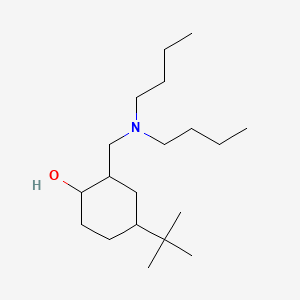
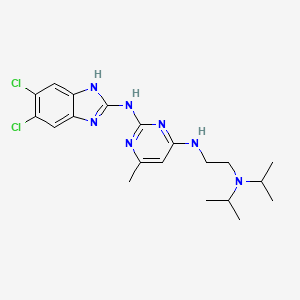

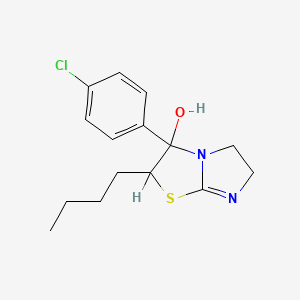
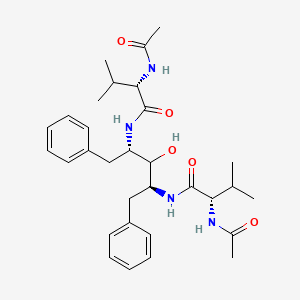
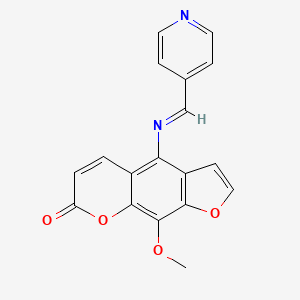
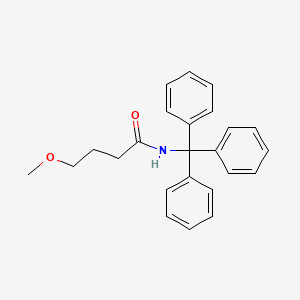
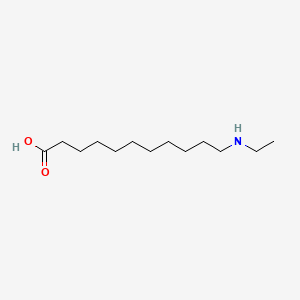
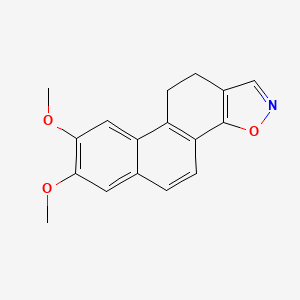
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
